

What are the chemical properties of Hexahydrophthalic anhydride?

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Compound of Interest

Compound Name: Hexahydrophthalic anhydride

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Hexahydrophthalic Anhydride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydrophthalic anhydride (HHPA) is a saturated cyclic dicarboxylic anhydride widely utilized as a curing agent for epoxy resins, a monomer in the synthesis of polyester and alkyd resins, and as an intermediate in the production of plasticizers, rust inhibitors, and insecticides. Its cyclohexane backbone imparts distinct chemical and physical properties compared to its aromatic analog, phthalic anhydride, notably improving weather and UV resistance in polymer formulations.^[1] This technical guide provides an in-depth overview of the chemical properties of **hexahydrophthalic anhydride**, complete with detailed experimental protocols for their determination and visualizations of key chemical reactions and analytical workflows.

Chemical and Physical Properties

Hexahydrophthalic anhydride is a white, glassy solid at room temperature that can also exist as a clear, colorless, viscous liquid, as its melting point is near ambient temperatures.^{[1][2]} It is characterized by the molecular formula $C_8H_{10}O_3$.^[1]

Quantitative Data Summary

The key physical and chemical properties of **hexahydrophthalic anhydride** are summarized in the table below for quick reference.

Property	Value	Units	Conditions
Molecular Weight	154.17	g/mol	
Melting Point	32 - 38	°C	
Boiling Point	296	°C	@ 760 mmHg
Density	1.19	g/cm ³	@ 40°C
Vapor Pressure	0.0535	mmHg	
Flash Point	143 - 152	°C	
Water Solubility	4.2 (reacts)	g/L	@ 20°C
logP (Octanol-Water Partition Coefficient)	1.59	@ 40°C	

Experimental Protocols

This section outlines detailed methodologies for the determination of the key chemical and physical properties of **hexahydrophthalic anhydride**.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer

- Mortar and pestle

Procedure:

- A small sample of solid **hexahydrophthalic anhydride** is finely ground using a mortar and pestle.
- The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.
- The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
- The thermometer and capillary tube assembly are placed in the heating block of the melting point apparatus or immersed in the oil of a Thiele tube.
- The sample is heated at a rate of approximately 10-15°C per minute initially.
- Once the temperature is within 20°C of the expected melting point (around 32-38°C), the heating rate is reduced to 1-2°C per minute.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

- Distillation flask
- Condenser

- Receiving flask
- Thermometer
- Heating mantle
- Boiling chips

Procedure:

- A sample of **hexahydrophthalic anhydride** is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
- The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
- The heating mantle is turned on, and the sample is heated until it begins to boil.
- The heating rate is adjusted to maintain a steady distillation rate of 1-2 drops per second.
- The temperature at which the liquid is actively boiling and condensing in the condenser is recorded as the boiling point. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

- Test tubes
- Graduated cylinders
- Vortex mixer
- Analytical balance

Procedure:

- Water Solubility and Hydrolysis:
 - Weigh 0.1 g of **hexahydrophthalic anhydride** into a test tube.
 - Add 10 mL of deionized water.
 - Vortex the mixture for 1 minute.
 - Observe the solubility. **Hexahydrophthalic anhydride** is slightly soluble in water but will slowly react (hydrolyze) to form hexahydrophthalic acid.[1] This can be observed over time as the solid dissolves and the pH of the solution becomes acidic.
- Solubility in Organic Solvents:
 - For each solvent to be tested (e.g., acetone, ethanol, benzene, chloroform), weigh 0.1 g of **hexahydrophthalic anhydride** into a separate test tube.
 - Add the solvent in 1 mL increments, vortexing after each addition, until the solid is completely dissolved or a maximum of 10 mL of solvent has been added.
 - Record the volume of solvent required to dissolve the sample. HHPA is readily soluble in many common organic solvents.[1]

Reactivity and Chemical Transformations

Hexahydrophthalic anhydride is a reactive molecule due to the strained anhydride ring, making it susceptible to nucleophilic attack.[1] It readily reacts with water, alcohols, and amines.[1]

Hydrolysis

Hexahydrophthalic anhydride reacts with water to form hexahydrophthalic acid.[1] This reaction is a key consideration in its handling and storage, as exposure to moisture will lead to its degradation.[1]

Experimental Protocol for Hydrolysis:

- 0.1 mol of **hexahydrophthalic anhydride** is suspended in 50 mL of deionized water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- The mixture is heated to 80°C with stirring.
- The reaction progress is monitored by periodically taking small aliquots and analyzing them by titration with a standard solution of sodium hydroxide to determine the concentration of the resulting dicarboxylic acid.
- The reaction is considered complete when the concentration of the acid remains constant.
- The product, hexahydrophthalic acid, can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

Reaction with Alcohols (Esterification)

The reaction of **hexahydrophthalic anhydride** with alcohols yields monoesters of hexahydrophthalic acid.[3] This reaction is fundamental to its use in the production of polyester and alkyd resins.

Experimental Protocol for Esterification with Ethanol:

- In a round-bottom flask, 0.1 mol of **hexahydrophthalic anhydride** is dissolved in an excess of ethanol (e.g., 50 mL).
- A catalytic amount of a strong acid, such as sulfuric acid (a few drops), can be added to accelerate the reaction.
- The mixture is heated to reflux with stirring for 2-4 hours.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, the excess ethanol is removed under reduced pressure using a rotary evaporator.
- The resulting crude monoester can be purified by column chromatography or recrystallization.

Reaction with Amines (Amidation)

Hexahydrophthalic anhydride reacts readily with primary and secondary amines to form the corresponding amides.^[4]^[5]

Experimental Protocol for Amidation with Aniline:

- 0.1 mol of **hexahydrophthalic anhydride** is dissolved in a suitable solvent, such as dichloromethane or toluene, in a round-bottom flask.
- 0.1 mol of aniline is added dropwise to the solution with stirring at room temperature. The reaction is often exothermic.
- The reaction mixture is stirred for 1-2 hours at room temperature.
- The formation of the product can be monitored by TLC.
- The resulting amide may precipitate from the solution and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the product is purified by recrystallization.

Thermal Stability and Decomposition

Hexahydrophthalic anhydride is stable under normal conditions but will decompose at elevated temperatures.^[1] Upon heating, particularly in the presence of fire, it can decompose to produce hazardous gases such as carbon monoxide and carbon dioxide.^[1]

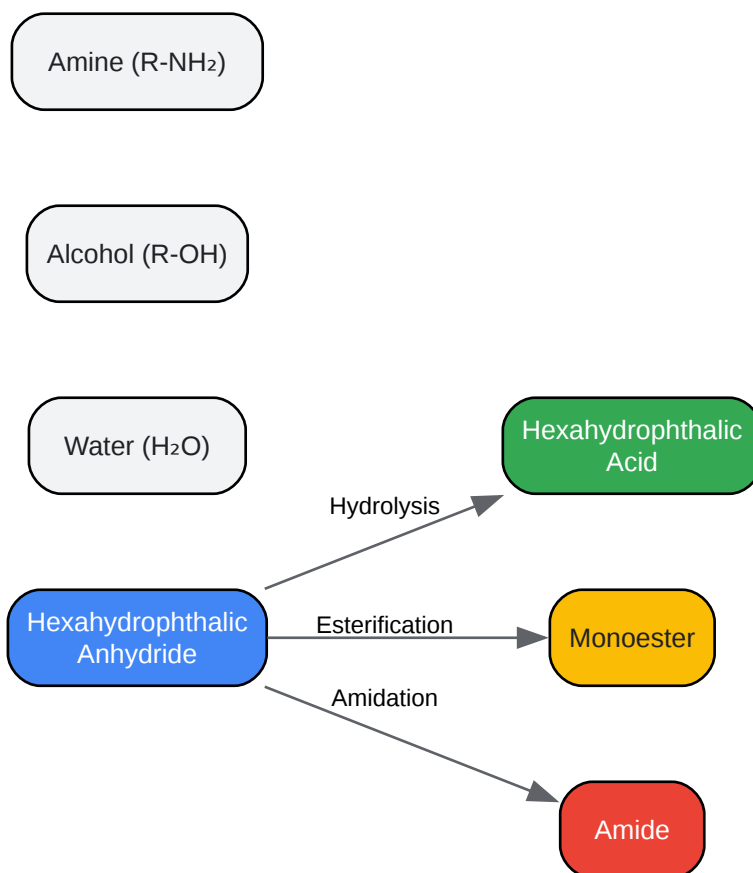
Experimental Protocol for Thermal Stability Analysis (Thermogravimetric Analysis - TGA):

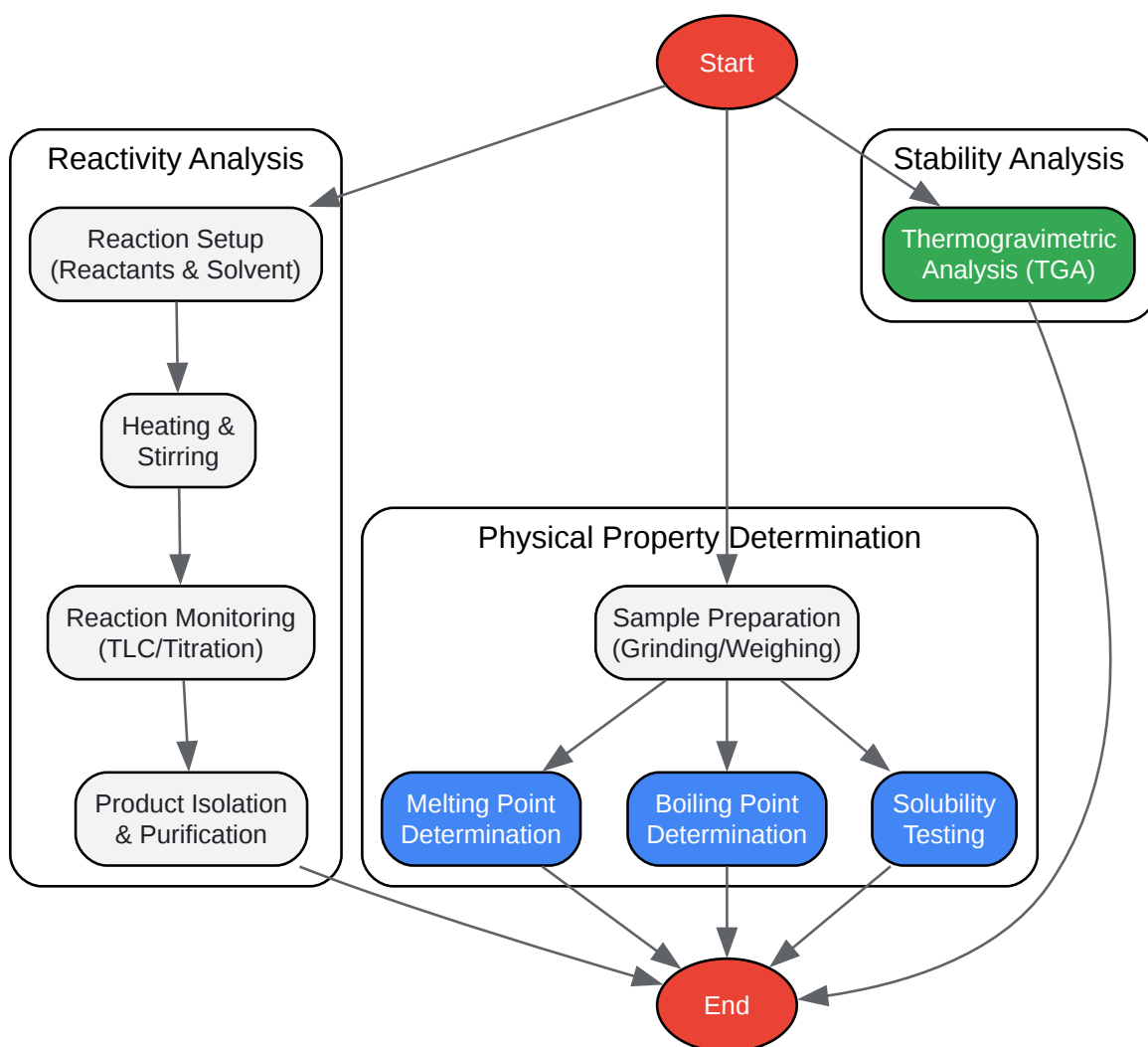
- A small, accurately weighed sample of **hexahydrophthalic anhydride** (5-10 mg) is placed in a TGA crucible.
- The crucible is placed in the TGA instrument.
- The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
- The instrument records the mass of the sample as a function of temperature.

- The resulting TGA curve provides information on the thermal stability of the compound and the temperatures at which decomposition occurs.

Visualizations

Reaction Pathways





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